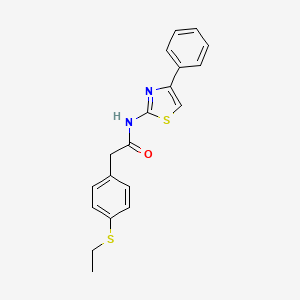

2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide

Description

2-(4-(Ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a central thiazole ring substituted with a phenyl group at the 4-position and an acetamide moiety at the 2-position. The acetamide nitrogen is further linked to a 4-(ethylthio)phenyl group, introducing a sulfur-containing ethyl substituent. This structure combines lipophilic (ethylthio, phenyl) and hydrogen-bonding (acetamide) functionalities, making it a candidate for diverse biological interactions.

Properties

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-2-23-16-10-8-14(9-11-16)12-18(22)21-19-20-17(13-24-19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFBRFSIEJKHCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide typically involves a multi-step process:

Formation of Thiazole Ring: : A precursor, such as 4-phenylthiazole, is synthesized through the condensation of a thiourea derivative with a halogenated phenyl compound.

Introduction of Ethylthio Group: : An ethylthio group is introduced via a nucleophilic substitution reaction using an ethylthiolate source.

Acetylation: : The final step involves the acylation of the amine group on the phenylthiazole with 4-(ethylthio)phenylacetyl chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods: : While specific details about industrial-scale production are less documented, typical industrial methods would scale up the laboratory procedures, optimizing reaction conditions like temperature, pressure, and the use of catalysts to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The ethylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agents used.

Reduction: : The compound can be reduced at the thiazole moiety, potentially breaking the ring structure under strong reducing conditions.

Substitution: : Halogen substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used.

Major Products

Oxidation products: Sulfoxides and sulfones.

Reduction products: Cleaved thiazole derivatives.

Substitution products: Various halo-derivatives depending on the halogenating agents used.

Scientific Research Applications

Chemistry: : The compound is studied for its potential use as an intermediate in organic synthesis, contributing to the development of more complex molecules. Biology and Medicine : Due to its structural attributes, the compound is explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities. Industry : It may be used in the development of new materials with unique properties or as a component in chemical sensors.

Mechanism of Action

The mechanism by which 2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide exerts its effects largely depends on its interaction with biological targets:

Molecular Targets: : Enzymes, receptors, or nucleic acids could be the primary targets.

Pathways Involved: : The compound might inhibit or activate specific biochemical pathways, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations:

- Lipophilicity vs. Polarity : The ethylthio group in the target compound enhances lipophilicity compared to polar substituents like piperazine (Compound 6) or sulfamoyl (). This may improve blood-brain barrier penetration but reduce aqueous solubility .

- Bioactivity Modulation : Pyrazole and triazole substituents () correlate with antimicrobial and anti-inflammatory activities, suggesting the target compound’s ethylthio group may prioritize different biological targets (e.g., redox-sensitive pathways) .

Biological Activity

2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and enzyme inhibition applications. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves several steps:

- Formation of the Thiazole Ring : The thiazole ring can be synthesized through methods such as the Hantzsch thiazole synthesis.

- Substitution Reactions : The introduction of ethylthio and phenyl groups is achieved via various coupling reactions, including Suzuki-Miyaura cross-coupling.

- Amidation : The final acetamide structure is formed by reacting the thiazole derivative with an appropriate acyl chloride.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- MCF-7 (breast cancer) : The compound showed promising cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin.

- A549 (lung cancer) : Induced apoptosis through both extrinsic and intrinsic pathways, indicating a multifaceted mechanism of action.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.61 | Apoptosis induction |

| A549 | 1.98 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Enzyme Inhibition

In addition to its cytotoxic effects, this compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and metabolic disorders. Notably, it has shown potential as an inhibitor of urease and other relevant enzymes, which could be beneficial in treating conditions like gastric ulcers and certain cancers.

Case Studies

- Cytotoxicity Study : A study involving the treatment of HeLa cells with varying concentrations of the compound revealed dose-dependent cytotoxicity, supporting its potential as an anticancer agent.

- Antimicrobial Assessment : In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant bacterial strains, highlighting its therapeutic potential in infectious diseases.

- Enzyme Interaction Studies : Molecular docking studies indicated that the compound effectively binds to the active sites of target enzymes, which may explain its inhibitory effects observed in biological assays.

Q & A

Q. What are the key steps in synthesizing 2-(4-(ethylthio)phenyl)-N-(4-phenylthiazol-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Thiazole ring formation : Reaction of 2-amino-4-phenylthiazole with acetonitrile in the presence of anhydrous aluminum chloride, followed by functionalization of the acetamide group .

- Ethylthio group introduction : Nucleophilic substitution or coupling reactions using ethyl mercaptan or derivatives under controlled pH and temperature .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while dichloromethane (DCM) is used for acid-sensitive intermediates .

- Catalyst optimization : Triethylamine (TEA) or palladium catalysts improve yields in acylation and cross-coupling steps .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., ethylthio group at δ 1.2–1.5 ppm) and confirms acetamide connectivity .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₈N₂OS₂: 379.08) .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (~1650 cm⁻¹) and thiazole ring vibrations .

- X-ray crystallography : Resolves stereochemistry and crystal packing (if crystalline) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderate solubility in DMSO (>10 mM) and methanol, limited in aqueous buffers (<1 mM at pH 7.4) .

- Stability : Hydrolytically stable at neutral pH but degrades under strong acidic/basic conditions (e.g., t½ <24 hrs at pH 2 or 12) .

- Storage : Recommend −20°C under inert gas (argon) to prevent oxidation of the ethylthio group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Use standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements to address variability .

- Target specificity profiling : Employ kinase inhibition panels or proteomics to identify off-target effects .

- Metabolic stability assays : Assess liver microsome stability to rule out false negatives from rapid degradation .

Q. What strategies are recommended for optimizing this compound’s pharmacokinetic properties?

- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve water solubility without compromising thiazole ring activity .

- Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance bioavailability .

- Plasma protein binding assays : Use equilibrium dialysis to quantify unbound fractions and adjust dosing regimens .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Scaffold modifications : Compare analogues with varied substituents on the phenylthiazole core (e.g., halogen vs. methoxy groups) .

- Molecular docking : Simulate binding to target proteins (e.g., EGFR or COX-2) using AutoDock Vina to prioritize synthetic targets .

- In vitro functional assays : Measure IC₅₀ shifts in enzyme inhibition or cell proliferation after structural tweaks .

Q. What experimental approaches validate the mechanism of action for this compound?

- Kinase profiling : Screen against a panel of 100+ kinases to identify primary targets (e.g., JAK2 or MAPK pathways) .

- Gene expression analysis : Use qPCR or RNA-seq to track downstream effects on apoptosis or inflammation markers .

- Animal models : Evaluate efficacy in xenograft models (e.g., HT-29 colon cancer) with histopathology to confirm target engagement .

Q. How should researchers address synthetic challenges, such as low yields or impurities?

- Reaction monitoring : Use TLC or HPLC to track intermediates and optimize reaction times .

- Purification techniques : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Side-product analysis : Characterize byproducts via LC-MS and adjust protecting groups (e.g., Boc for amines) to suppress undesired pathways .

Data Analysis and Interpretation

Q. How can computational tools enhance the study of this compound?

- ADMET prediction : Use SwissADME to forecast absorption, metabolism, and toxicity risks .

- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

- Molecular dynamics simulations : Analyze binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects?

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .

- Principal component analysis (PCA) : Reduce dimensionality in omics datasets to identify key response variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.